molecular formula C12H22O3 B13804590 (Oxiran-2-yl)methyl nonanoate CAS No. 50611-85-3

(Oxiran-2-yl)methyl nonanoate

Cat. No.: B13804590
CAS No.: 50611-85-3
M. Wt: 214.30 g/mol
InChI Key: DJTYNOVDSWHTJM-UHFFFAOYSA-N
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Description

Nonanoic acid oxiranylmethyl ester, also known as nonanoic acid glycidyl ester, is an organic compound with the molecular formula C12H22O3. It is a derivative of nonanoic acid, a nine-carbon fatty acid, and is characterized by the presence of an oxiranylmethyl (glycidyl) group. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonanoic acid oxiranylmethyl ester can be synthesized through the esterification of nonanoic acid with glycidol. The reaction typically involves heating nonanoic acid and glycidol in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible and requires careful control of reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of nonanoic acid oxiranylmethyl ester often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as purification and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid oxiranylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The oxiranylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxiranylmethyl group under basic conditions.

Major Products

The major products formed from these reactions include nonanoic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Nonanoic acid oxiranylmethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which nonanoic acid oxiranylmethyl ester exerts its effects involves the interaction of the oxiranylmethyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function and activity. The compound’s ability to undergo nucleophilic substitution reactions makes it a valuable tool in modifying biomolecules and studying their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonanoic acid oxiranylmethyl ester is unique due to the presence of the oxiranylmethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring specific chemical modifications and interactions.

Properties

CAS No.

50611-85-3

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

oxiran-2-ylmethyl nonanoate

InChI

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-12(13)15-10-11-9-14-11/h11H,2-10H2,1H3

InChI Key

DJTYNOVDSWHTJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCC1CO1

Origin of Product

United States

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